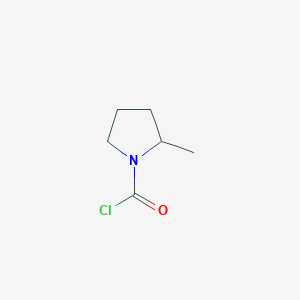![molecular formula C5H6BrClN2S B3047436 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride CAS No. 1394004-04-6](/img/structure/B3047436.png)
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
Descripción general
Descripción
“2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride” is a chemical compound with the CAS Number: 2007920-09-2 . It has a molecular weight of 285.99 . The compound is a yellow to brown solid .
Physical and Chemical Properties Analysis
The compound is a yellow to brown solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Organic Chemistry
Heterocyclic compounds, including thiazole derivatives, play a crucial role in organic chemistry due to their versatile applications, particularly in the development of biologically active molecules. Thiazole and its derivatives, including structures similar to 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride, have been extensively used as recognition units in the synthesis of optical sensors owing to their biological significance. These compounds are known for their ability to form both coordination and hydrogen bonds, making them excellent candidates for sensing probes. This highlights the significance of thiazole derivatives in the synthesis of compounds with potential optical sensing and biological applications (Jindal & Kaur, 2021).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been the focus of extensive research due to their promising pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. The structural diversity of thiazole derivatives contributes to their wide range of biological and medicinal applications. The review of patented thiazole derivatives emphasizes the medicinal chemistry perspective of these compounds, showcasing their potential in drug discovery and therapeutic applications (Leoni et al., 2014).
Microwave-Assisted Synthesis of Azaheterocycles
Microwave-assisted synthesis has emerged as a powerful technique for the efficient preparation of azaheterocyclic systems, including pyrrole, pyrazole, imidazole, triazole, and thiazole derivatives. This method offers advantages such as reduced reaction times, improved yields, and cleaner chemistry. The versatility of microwave energy in synthesizing five-membered azaheterocycles underscores its importance in facilitating the development of compounds with significant biological activities, including those related to thiazole chemistry (Sakhuja et al., 2012).
Antibacterial Activity of Thiazole Derivatives
Thiazole derivatives exhibit significant antibacterial activity against a variety of bacteria and pathogens. This review focuses on the antibacterial properties of thiazole derivatives, highlighting their role in the development of new antimicrobial agents. The unique properties of thiazole derivatives make them crucial in pharmaceutical research, with potential applications in designing drugs to combat bacterial infections (Mohanty et al., 2021).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
It has been suggested that this compound may have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, indicating that it may affect a variety of biochemical pathways.
Result of Action
Given its potential antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, it is likely that the compound has a significant impact on cellular processes.
Propiedades
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S.ClH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSJIWOAPHYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394004-04-6 | |
| Record name | 4H-Pyrrolo[3,4-d]thiazole, 2-bromo-5,6-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394004-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3047355.png)

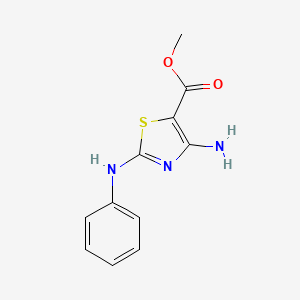
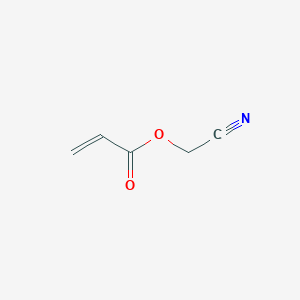



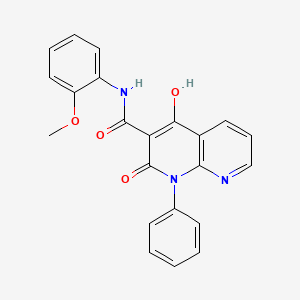
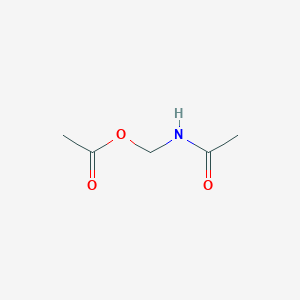

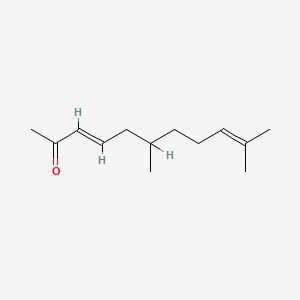
![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)
![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)
